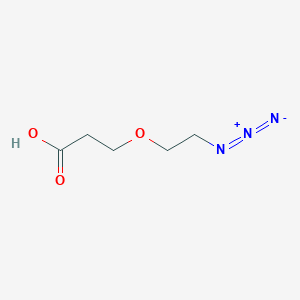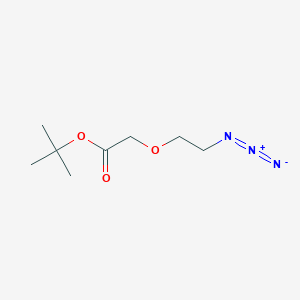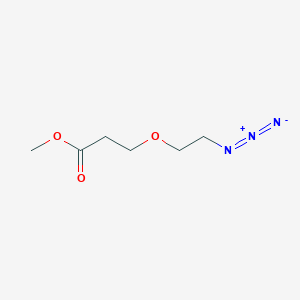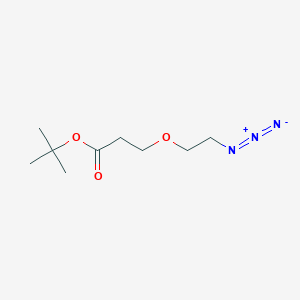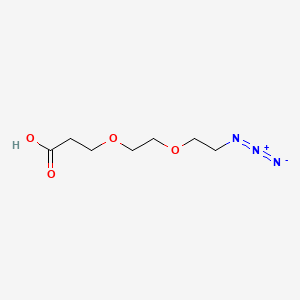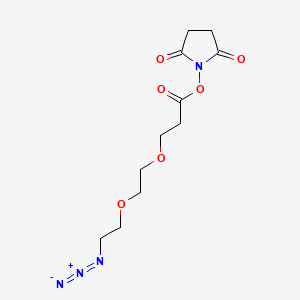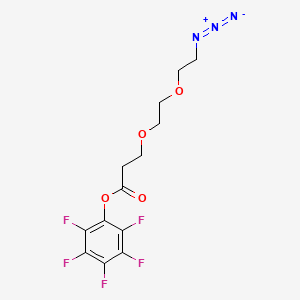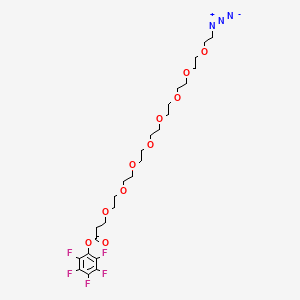
アジド-PEG8-PFP エステル
概要
説明
科学的研究の応用
Azido-PEG8-PFP ester is widely used in scientific research due to its versatility and reactivity. Some key applications include:
Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates.
Biology: Facilitates the labeling of proteins, oligonucleotides, and other biomolecules for imaging and tracking studies.
Medicine: Employed in drug delivery systems and the development of targeted therapeutics.
Industry: Utilized in the production of advanced materials and nanotechnology applications.
作用機序
Target of Action
Azido-PEG8-PFP ester is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of proteins .
Mode of Action
Azido-PEG8-PFP ester contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups . These reactions allow Azido-PEG8-PFP ester to bind to its targets and form PROTAC molecules .
Biochemical Pathways
The key biochemical pathway involved in the action of Azido-PEG8-PFP ester is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within cells . By forming PROTAC molecules, Azido-PEG8-PFP ester can selectively target proteins for degradation, thereby influencing the associated biochemical pathways .
Pharmacokinetics
It’s known that the compound is a peg-based linker , which generally improves the water solubility of the compound This could potentially enhance its bioavailability
Result of Action
The primary result of the action of Azido-PEG8-PFP ester is the selective degradation of target proteins . This occurs through the ubiquitin-proteasome system, leading to changes at the molecular and cellular levels .
Action Environment
The action of Azido-PEG8-PFP ester can be influenced by various environmental factors. For instance, the efficiency of the CuAAc and SPAAC reactions could be affected by the presence of copper ions and the specific environmental conditions . Additionally, the stability of the compound may be influenced by factors such as temperature and light .
生化学分析
Biochemical Properties
Azido-PEG8-PFP ester plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs . It interacts with various enzymes and proteins, primarily through its Azide group, which can undergo CuAAc with molecules containing Alkyne groups .
Cellular Effects
The effects of Azido-PEG8-PFP ester on cells and cellular processes are largely related to its role in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Molecular Mechanism
Azido-PEG8-PFP ester exerts its effects at the molecular level through its role in the formation of PROTACs . It can undergo CuAAc with molecules containing Alkyne groups, facilitating the formation of PROTACs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG8-PFP ester involves the reaction of polyethylene glycol with azidoethanol, followed by esterification with pentafluorophenyl chloroformate. The reaction typically occurs in an organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions . The general procedure includes:
- Dissolving polyethylene glycol in DMSO or DMF.
- Adding azidoethanol to the solution and stirring at room temperature.
- Introducing pentafluorophenyl chloroformate to the reaction mixture.
- Allowing the reaction to proceed for several hours.
- Purifying the product through column chromatography or recrystallization.
Industrial Production Methods
Industrial production of Azido-PEG8-PFP ester follows similar synthetic routes but on a larger scale. The process involves:
化学反応の分析
Types of Reactions
Azido-PEG8-PFP ester undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.
Esterification and Transesterification: The pentafluorophenyl ester group can react with primary amines to form stable amide bonds.
Common Reagents and Conditions
CuAAC Reactions: Typically involve copper(I) catalysts and alkyne-containing molecules under mild conditions.
SPAAC Reactions: Utilize strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a catalyst.
Esterification: Requires primary amines and can be performed in aqueous or organic solvents.
Major Products
CuAAC and SPAAC Reactions: Yield triazole-linked products.
Esterification: Produces amide-linked conjugates.
類似化合物との比較
Azido-PEG8-PFP ester is unique due to its combination of an azide group and a pentafluorophenyl ester group. Similar compounds include:
Azido-PEG4-NHS ester: Contains an azide group and an N-hydroxysuccinimide ester group, used for similar bioconjugation applications.
Azido-PEG8-acid: Features an azide group and a carboxylic acid group, used in click chemistry and bioconjugation.
Azido-PEG8-amine: Contains an azide group and an amine group, used for labeling and conjugation.
These compounds share similar functionalities but differ in their specific reactive groups, making Azido-PEG8-PFP ester particularly suitable for applications requiring both click chemistry and efficient bioconjugation .
特性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36F5N3O10/c26-20-21(27)23(29)25(24(30)22(20)28)43-19(34)1-3-35-5-7-37-9-11-39-13-15-41-17-18-42-16-14-40-12-10-38-8-6-36-4-2-32-33-31/h1-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLXHBTXSPGUHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36F5N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401118846 | |
| Record name | 4,7,10,13,16,19,22,25-Octaoxaheptacosanoic acid, 27-azido-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401118846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055014-62-3 | |
| Record name | 4,7,10,13,16,19,22,25-Octaoxaheptacosanoic acid, 27-azido-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055014-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,16,19,22,25-Octaoxaheptacosanoic acid, 27-azido-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401118846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


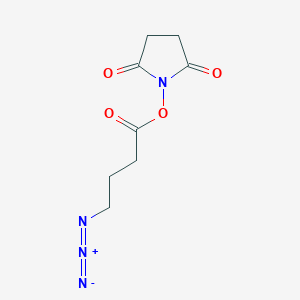
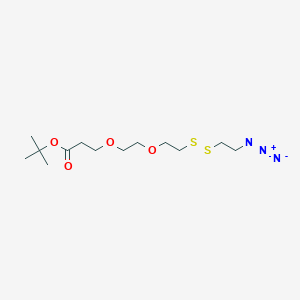


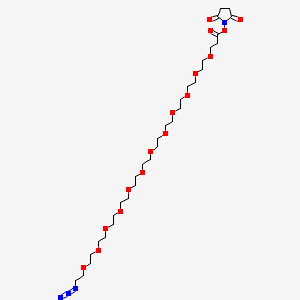
![Imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium](/img/structure/B605812.png)
